Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14780317
Molecular Formula: C18H17N3O4S2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O4S2 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | ethyl 2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H17N3O4S2/c1-3-25-17(23)14-10-27-18(20-14)21-15(22)8-12-9-26-16(19-12)11-5-4-6-13(7-11)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | BFZMNZBDQBJAGE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name, ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate, delineates its molecular framework:
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A central 1,3-thiazole ring at position 4 bears a carboxylate ester group (ethyl ester).
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The amino group at position 2 of this thiazole is acetylated by a second thiazole moiety substituted with a 3-methoxyphenyl group.
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The acetyl bridge links the two thiazole rings, creating a conjugated system that may enhance electronic delocalization and binding affinity to biological targets .
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₅S₂ |
| Molecular Weight | 468.48 g/mol |
| Thiazole Rings | Two 1,3-thiazole cores with substituents at C2 and C4 positions |
| Functional Groups | Ethyl carboxylate, acetyl amino, 3-methoxyphenyl, and thiazole heterocycles |
This structural complexity aligns with trends in medicinal chemistry, where bis-heterocyclic systems are engineered to optimize pharmacokinetic properties and target selectivity .
Synthetic Pathways and Methodological Considerations
While no direct synthesis protocol for this compound exists in the literature, its assembly likely involves multi-step reactions leveraging established thiazole-forming methodologies:
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a plausible starting point, utilizing thiourea and α-halo carbonyl compounds. For example, thiourea reacts with chloroacetaldehyde to yield 2-aminothiazole intermediates, as demonstrated in the synthesis of simpler thiazole derivatives . Adapting this method, 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetyl chloride could be prepared via:
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Thiazol-4-yl Acetic Acid Synthesis: Condensation of 3-methoxyphenyl thioamide with bromoacetyl bromide.
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Acetylation: Reaction with acetic anhydride to form the acetylated intermediate.
Coupling Reactions
The acetyl amino linkage between the two thiazole rings may be achieved through peptide coupling reagents (e.g., EDC/HOBt), facilitating the reaction between 2-aminothiazole-4-carboxylate and the acetyl-thiazole derivative. Patent CN105348216A highlights the utility of butyllithium and ethyl acetate in acetylating bromothiazoles, suggesting analogous strategies for introducing ester groups .
Hypothetical Synthesis Workflow
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Synthesis of 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetic acid.
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Acetylation of ethyl 2-amino-1,3-thiazole-4-carboxylate.
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Coupling via carbodiimide-mediated amide bond formation.
Structure-Activity Relationship (SAR) Analysis
Critical substituents influencing bioactivity include:
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3-Methoxyphenyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites.
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Acetyl Amino Linker: Stabilizes hydrogen bonding with target proteins (e.g., ATP-binding pockets in kinases).
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Ethyl Carboxylate: Improves aqueous solubility and bioavailability relative to methyl esters.
Comparative Bioactivity of Analogous Thiazoles
| Compound | Target Activity | IC₅₀/MIC | Structural Feature |
|---|---|---|---|
| 2b (Yurttaş et al., 2015) | Antibacterial (E. faecalis) | 100 µg/mL | 4-Arylpiperazine-thiazole |
| 11 (Güzeldemirci et al.) | Antitubercular | 0.125 µg/mL | Imidazo[2,1-b]thiazole |
| 13 (Braga et al., 2016) | Antileukemic | 43 µM | 2,4-Disubstituted thiazole |
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis risks low yields; flow chemistry or microwave-assisted methods could optimize efficiency.
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ADMET Profiling: Predictive modeling is needed to assess absorption and cytochrome P450 interactions.
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Target Identification: Proteomic studies (e.g., affinity chromatography) may elucidate binding partners.
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